An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Benzothienyl)azetidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Benzothienyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(5-Benzothienyl)azetidine in Medicinal Chemistry
The fusion of a benzothiophene scaffold with an azetidine ring in 3-(5-Benzothienyl)azetidine creates a molecule of significant interest in modern drug discovery. The benzothiophene moiety is a well-established pharmacophore found in a variety of therapeutic agents, recognized for its ability to interact with various biological targets.[1][2] The azetidine ring, a four-membered saturated heterocycle, serves as a versatile building block that can impart desirable physicochemical properties to a lead compound, influencing factors such as solubility, metabolic stability, and cell permeability.[3][4] The inherent ring strain of the azetidine ring also presents unique opportunities for chemical modifications.[4][5]
A comprehensive understanding of the physicochemical properties of novel molecular entities is paramount for successful drug development.[6][7][8][9] These properties, including lipophilicity, solubility, and ionization state (pKa), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety.[7][10] This guide provides a detailed technical overview of the core physicochemical properties of 3-(5-Benzothienyl)azetidine, offering field-proven insights and methodologies for their experimental determination.
Core Physicochemical Properties of 3-(5-Benzothienyl)azetidine
A molecule's journey through the body is governed by its intrinsic physicochemical characteristics. For 3-(5-Benzothienyl)azetidine, the interplay between the lipophilic benzothiophene group and the polar azetidine ring dictates its behavior in biological systems.
| Property | Estimated Value | Importance in Drug Discovery |
| Molecular Formula | C₁₁H₁₁NS | Fundamental for identity and molecular weight determination. |
| Molecular Weight | 189.28 g/mol | Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability.[11] |
| pKa (of Azetidine Nitrogen) | ~9.0 - 10.0 | Determines the ionization state at physiological pH (7.4), which significantly impacts solubility, permeability, and target binding. The basicity of the azetidine nitrogen is crucial for its interactions.[3][5][12][13] |
| cLogP (Calculated LogP) | ~2.5 - 3.5 | Predicts the lipophilicity of the molecule. A balanced LogP is essential for membrane permeability and avoiding issues like poor solubility or high metabolic clearance.[12][14][15] |
| Aqueous Solubility | Low to Moderate | Crucial for absorption and formulation. The benzothiophene moiety contributes to its lipophilicity and potentially lower aqueous solubility.[11][12] |
Experimental Determination of Physicochemical Properties
Accurate experimental data is the cornerstone of robust drug development. The following section details the standard protocols for determining the key physicochemical properties of 3-(5-Benzothienyl)azetidine.
pKa Determination by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid or base.[12][16] For 3-(5-Benzothienyl)azetidine, the pKa of the azetidine nitrogen is the most relevant. Potentiometric titration is a reliable and straightforward method for its determination.[16]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of 3-(5-Benzothienyl)azetidine in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the azetidine nitrogens are protonated (the midpoint of the steepest part of the titration curve).
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination by Shake-Flask Method
LogP, the logarithm of the partition coefficient, quantifies the lipophilicity of a compound by measuring its distribution between an organic and an aqueous phase.[14][15] The shake-flask method using n-octanol and water is the traditional and most reliable method.
Experimental Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of 3-(5-Benzothienyl)azetidine in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that affects a drug's bioavailability.[12] The equilibrium solubility method is a common technique for its determination.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid 3-(5-Benzothienyl)azetidine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Filter or centrifuge the suspension to remove any undissolved solid.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the equilibrium aqueous solubility of the compound.
Synthesis of 3-(5-Benzothienyl)azetidine
The synthesis of 3-(5-Benzothienyl)azetidine can be approached through various synthetic routes. A common strategy involves the construction of the azetidine ring onto a pre-formed benzothiophene core or the coupling of a benzothiophene unit to a pre-existing azetidine derivative. Several methods for the synthesis of azetidines have been reported, often involving intramolecular cyclization reactions.[4][5][17][18] The synthesis of benzothiophene derivatives is also well-established in the literature.[2][19]
A plausible synthetic route could involve the reaction of a suitable 5-substituted benzothiophene with a protected 3-azetidinone, followed by reduction of the resulting intermediate. Alternatively, a palladium-catalyzed cross-coupling reaction between a 5-halobenzothiophene and a 3-azetidinylboronic acid derivative could be employed. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the synthesis.
Conclusion
The physicochemical properties of 3-(5-Benzothienyl)azetidine position it as a promising scaffold for the development of novel therapeutic agents. Its balanced lipophilicity, potential for aqueous solubility, and the presence of a basic nitrogen atom provide a solid foundation for further optimization and drug design efforts. The experimental protocols outlined in this guide offer a robust framework for the accurate characterization of this and other novel drug candidates, ensuring that development decisions are based on reliable and reproducible data. A thorough understanding and early assessment of these fundamental properties are critical for navigating the complexities of the drug discovery process and increasing the likelihood of clinical success.
References
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Importance of Physicochemical Properties In Drug Discovery. rajjournals.
- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
- Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.
- Introduction to log P and log D measurement using PionT3. Pion Inc.
- Using measured pKa, LogP and solubility to investigate supersatur
- LogP/LogD/pKa/pH Solubility in Preformul
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem.
- PREPARATION AND SYNTHETIC APPLIC
- Azetidine Synthesis. Thieme.
- Azetidine. PubChem.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- Azetidines database - synthesis, physical properties. ChemSynthesis.
- Azetidine synthesis. Organic Chemistry Portal.
- Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO.
- 1-[(3S)-5-Phenyl-3-thiophen-2-YL-3H-1,4-benzodiazepin-2-YL]azetidin-3-OL. PubChem.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidine. Wikipedia.
- 3-[5-(2-Bromophenyl)thiophen-2-yl]azetidine. PubChem.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. World Journal of Pharmacy and Pharmaceutical Sciences.
- Benzo[b]thiophene. Chem-Impex.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. raytor.com [raytor.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 13. Azetidine - Wikipedia [en.wikipedia.org]
- 14. Introduction to log P and log D in drug development [pion-inc.com]
- 15. alfachemic.com [alfachemic.com]
- 16. ijirss.com [ijirss.com]
- 17. api.pageplace.de [api.pageplace.de]
- 18. Azetidine synthesis [organic-chemistry.org]
- 19. ijpcbs.com [ijpcbs.com]
